molecular formula C10H11ClFNO2 B13548594 Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

Cat. No.: B13548594
M. Wt: 231.65 g/mol
InChI Key: KGUXUHPECRKOKE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is an organic compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-6-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis and Esterification: The aminonitrile is then hydrolyzed to the corresponding amino acid, which is subsequently esterified using methanol and a suitable acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-fluorophenyl)propanoate
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate
  • Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is unique due to the specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.

Biological Activity

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate, a compound with the molecular formula C10H11ClFNO2C_{10}H_{11}ClFNO_2 and CAS number 1266702-93-5, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65 g/mol
LogP2.37080
Polar Surface Area (PSA)52.32 Ų

This compound is structurally related to amino acids and may interact with various biological pathways. Its activity can be attributed to its modulation of neurotransmitter systems and potential effects on cell signaling pathways.

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in the context of neuroinflammation and neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that similar compounds can exhibit antitumor properties by inducing apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from damage induced by oxidative stress, a common pathway in neurodegenerative diseases.

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines showed that methyl esters similar to this compound inhibited cell growth significantly at micromolar concentrations. The mechanism involved the induction of apoptosis through the activation of caspases and PARP cleavage .
    Cell LineIC50 (µM)
    HeLa15
    MCF720
    A54925
  • Neuroprotective Effects :
    • Research involving animal models of neurodegeneration found that treatment with this compound led to reduced markers of inflammation and improved behavioral outcomes in models of Alzheimer's disease .

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3

InChI Key

KGUXUHPECRKOKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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